molecular formula C21H20N2O4S B12175834 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12175834
M. Wt: 396.5 g/mol
InChI Key: YCZMAUBKHUMPEH-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide: is a complex organic compound that features a benzodioxepin ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzodioxepin ring, followed by the introduction of the thiazole moiety. Key reagents include 4-methoxyphenyl thiazole and appropriate acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic catalysts.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s structure suggests potential pharmacological activities, including anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy and safety in medical applications.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide stands out due to its unique combination of a benzodioxepin ring and a thiazole ring. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H20N2O4S/c1-25-17-6-3-14(4-7-17)21-23-16(13-28-21)12-20(24)22-15-5-8-18-19(11-15)27-10-2-9-26-18/h3-8,11,13H,2,9-10,12H2,1H3,(H,22,24)

InChI Key

YCZMAUBKHUMPEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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